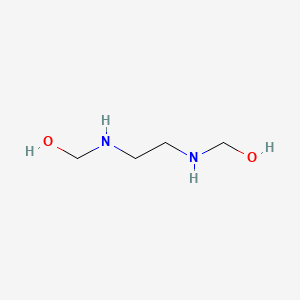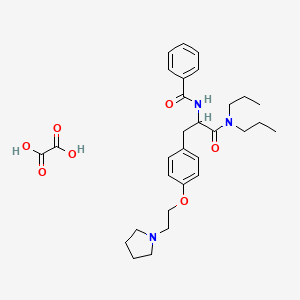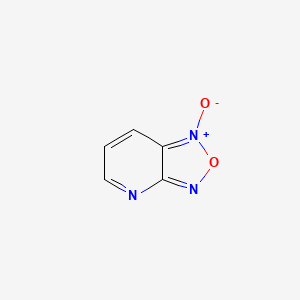
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridin-1-ol can be compared with other similar compounds, such as:
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)benzene:
1lambda(5)-(1,2,5)Oxadiazolo(4,3-b)thiazole: Contains a sulfur atom in place of one of the nitrogen atoms, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
27808-52-2 |
|---|---|
Molecular Formula |
C5H3N3O2 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1-oxido-[1,2,5]oxadiazolo[3,4-b]pyridin-1-ium |
InChI |
InChI=1S/C5H3N3O2/c9-8-4-2-1-3-6-5(4)7-10-8/h1-3H |
InChI Key |
WNDRODGYCYTLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=[N+](ON=C2N=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


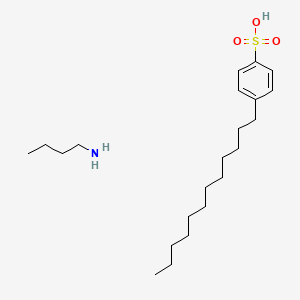
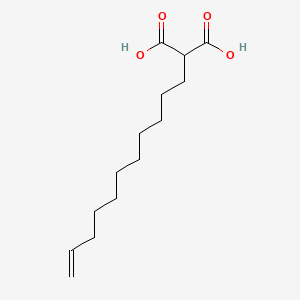
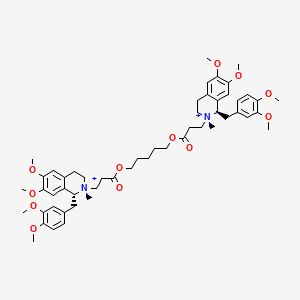
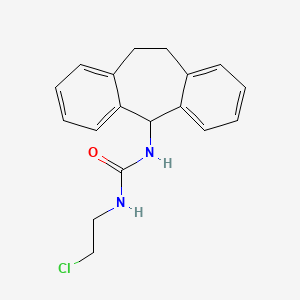
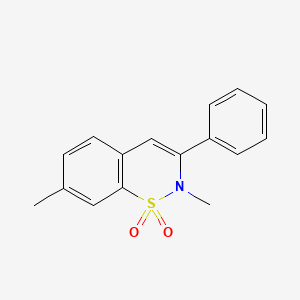

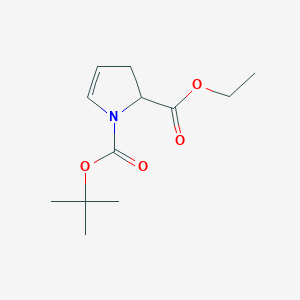


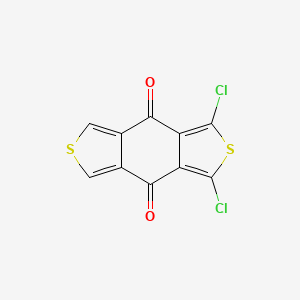
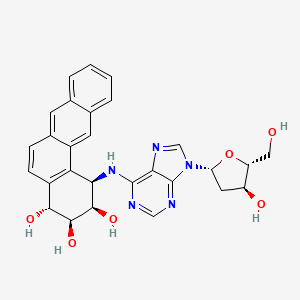
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
